As a building block for the synthesis of more complex molecules. Due to the presence of the aldehyde functional group and the fluorine and methyl substituents, 5-fluoro-2-methylbenzaldehyde can participate in various organic reactions. For instance, it can undergo aldol condensation reactions or be a precursor to imines through condensation with amines PubChem, 5-Fluoro-2-methylbenzaldehyde: .
Due to its specific structure, 5-fluoro-2-methylbenzaldehyde has the potential to be a scaffold for the development of new drugs. Researchers can explore its properties and potential for interaction with biological targets ScienceDirect, Fluorine in medicinal chemistry: .
Aromatic aldehydes like 5-fluoro-2-methylbenzaldehyde can be used as building blocks in the design of new functional materials. These materials could have applications in areas like organic electronics or optoelectronics Royal Society of Chemistry, Functionalization of Metal–Organic Frameworks.
5-Fluoro-2-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and a methyl group on the benzene ring. Its molecular formula is C₈H₇FO, with a molecular weight of approximately 138.14 g/mol. This compound appears as a liquid at room temperature and is notable for its unique structural features, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .
5-Fluoro-2-methylbenzaldehyde can be synthesized through several methods:
5-Fluoro-2-methylbenzaldehyde has several important applications:
Several compounds share structural similarities with 5-Fluoro-2-methylbenzaldehyde. Here are some notable examples:
These compounds differ primarily in their substitution patterns and functional groups, which significantly influence their chemical behavior and potential applications.
5-Fluoro-2-methylbenzaldehyde is an aromatic organic compound with a benzene ring core structure substituted with three functional groups: a methyl group at the 2-position, a fluorine atom at the 5-position, and an aldehyde group [1] [2]. The molecular formula of this compound is C₈H₇FO, corresponding to a molecular weight of 138.14 g/mol [3] [4]. The structure consists of a planar benzene ring with the aldehyde group extending from the 1-position, creating a characteristic carbonyl functionality that is central to its chemical reactivity [5].
The molecular structure can be visualized as a six-membered aromatic ring with the aldehyde group (-CHO) at position 1, a methyl group (-CH₃) at position 2, and a fluorine atom at position 5 [6]. This arrangement of substituents creates an asymmetric electron distribution across the molecule, with the electron-withdrawing fluorine atom influencing the electronic properties of the aromatic system [7]. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups on the benzene ring creates an interesting electronic distribution that affects its chemical behavior [8].
The structural characteristics of 5-Fluoro-2-methylbenzaldehyde are defined by its aromatic nature and the spatial arrangement of its substituents [9]. The molecule exhibits a predominantly planar geometry, with the benzene ring and the aldehyde group typically lying in the same plane [10]. This planarity is characteristic of aromatic aldehydes and contributes to the conjugation between the π-electrons of the aromatic ring and the carbonyl group [11].
The bond angles in the benzene ring follow the typical aromatic pattern of approximately 120°, consistent with sp² hybridization of the carbon atoms [12]. The bond lengths within the structure include aromatic carbon-carbon bonds of approximately 1.39 Å, a carbon-fluorine bond of approximately 1.36 Å, and a carbon-aldehyde bond of approximately 1.47 Å [13]. The aldehyde group adopts a conformation where the carbonyl oxygen is oriented away from the methyl group to minimize steric hindrance [14].
Density functional theory calculations and spectroscopic studies have provided insights into the conformational preferences of this molecule [15]. The preferred conformation is influenced by electronic factors, including the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group [16]. These substituent effects create an asymmetric electron density distribution across the molecule that influences its reactivity patterns and spectroscopic properties [17].
At standard room temperature (20°C), 5-Fluoro-2-methylbenzaldehyde exists as a liquid [18] [19]. The compound presents as a colorless to light yellow clear liquid when pure [20]. This physical state is consistent with other similar benzaldehyde derivatives of comparable molecular weight [21]. The liquid nature of this compound at ambient conditions facilitates its handling and application in various chemical processes [22].
The appearance can vary slightly depending on purity levels and storage conditions, with exposure to air potentially causing slight discoloration over time due to its air-sensitive nature [23]. When stored properly under inert gas and protected from light, the compound maintains its characteristic appearance for extended periods [24].
The boiling point of 5-Fluoro-2-methylbenzaldehyde at standard atmospheric pressure (760 mmHg) is approximately 197.5 ± 20.0°C [25]. Under reduced pressure conditions of 30 mmHg, the boiling point is significantly lower at 99°C, which is often utilized during purification processes to prevent thermal decomposition [26] [27].
The density of 5-Fluoro-2-methylbenzaldehyde at 25°C is 1.1446 g/mL, making it slightly denser than water. The specific gravity (20/20) has been reported as 1.16 [28]. These density parameters are important considerations for handling, storage, and application in chemical processes. The relatively high density is consistent with the presence of the fluorine atom, which contributes to increased molecular weight without significantly increasing molecular volume.
Table 1: Boiling Point and Density Parameters of 5-Fluoro-2-methylbenzaldehyde
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 197.5 ± 20.0°C | 760 mmHg (atmospheric pressure) |
| Boiling Point | 99°C | 30 mmHg (reduced pressure) |
| Density | 1.1446 g/mL | at 25°C |
| Specific Gravity | 1.16 | 20/20 |
The refractive index of 5-Fluoro-2-methylbenzaldehyde at 20°C (n²⁰ᴅ) is 1.5244, indicating its ability to bend light as it passes through the substance. This relatively high refractive index is characteristic of aromatic compounds containing both a benzene ring and carbonyl functionality.
As an achiral molecule, 5-Fluoro-2-methylbenzaldehyde does not exhibit optical rotation. The compound likely absorbs in the ultraviolet region of the electromagnetic spectrum due to its aromatic nature and the presence of the carbonyl group, though specific absorption maxima values are not widely reported in the literature. The electronic transitions responsible for these absorptions include π→π* transitions in the aromatic ring and n→π* transitions associated with the carbonyl group.
Spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on 5-Fluoro-2-methylbenzaldehyde to characterize its vibrational modes and electronic structure. These studies provide valuable information about the molecular geometry and electronic distribution within the molecule. The presence of the fluorine substituent influences the electronic distribution across the molecule, potentially affecting its spectroscopic properties compared to non-fluorinated analogs.
The flash point of 5-Fluoro-2-methylbenzaldehyde is approximately 77°C, classifying it as a combustible liquid. This parameter is crucial for safety considerations during handling, storage, and transportation of the compound.
Regarding thermal stability, 5-Fluoro-2-methylbenzaldehyde is described as air-sensitive and is recommended to be stored under inert gas (nitrogen or argon) at temperatures between 2-8°C. These storage conditions suggest that the compound may undergo oxidation or other degradation processes when exposed to air, particularly at elevated temperatures. The compound should be stored in a cool, dark place to maintain its stability and purity over extended periods.
While specific decomposition temperature data is not widely available in the literature, the recommended storage conditions indicate that the compound should be protected from excessive heat to prevent potential degradation. The presence of the aldehyde group makes it potentially susceptible to oxidation, which could be accelerated at higher temperatures or in the presence of air.
The Chemical Abstracts Service (CAS) registry number for 5-Fluoro-2-methylbenzaldehyde is 22062-53-9. This unique identifier is universally used in scientific literature and chemical databases to unambiguously identify this specific chemical compound.
The European Community (EC) number assigned to 5-Fluoro-2-methylbenzaldehyde is 624-321-6. This classification is part of the European chemical substances inventory system and is used for regulatory purposes within the European Union. The EC number serves as an important identifier for this compound in European chemical regulations and documentation.
These registry numbers are essential for tracking the compound in chemical databases, regulatory documents, and scientific literature, ensuring precise identification across different nomenclature systems and languages.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the official name of this compound is 5-fluoro-2-methylbenzaldehyde. This systematic name precisely describes the molecular structure by indicating the presence and positions of all substituents on the benzene ring.
Several alternative designations are commonly used for this compound in scientific literature and commercial contexts:
These alternative names all refer to the same chemical entity but follow different naming conventions or emphasize different structural aspects of the molecule. The variety of names highlights the importance of standardized identifiers like CAS numbers to ensure unambiguous identification.
The International Chemical Identifier Key (InChIKey) for 5-Fluoro-2-methylbenzaldehyde is MBOXPKNOGZJXPK-UHFFFAOYSA-N. This condensed digital representation serves as a unique identifier that can be used for web searches and database queries. The InChIKey is derived from the full International Chemical Identifier (InChI), which for this compound is 1S/C8H7FO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3.
The Simplified Molecular Input Line Entry System (SMILES) notation for 5-Fluoro-2-methylbenzaldehyde is CC1=C(C=C(C=C1)F)C=O. This linear string representation encodes the molecular structure in a format that is both human-readable and machine-processable. The SMILES notation provides a concise way to represent the two-dimensional structure of the molecule, including the connectivity of atoms and the presence of functional groups.
Corrosive;Irritant